2-[6-(4-Ethylphenoxy)hexylamino]ethanol
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Overview
Description
2-[6-(4-Ethylphenoxy)hexylamino]ethanol is an organic compound with the molecular formula C16H27NO2 . It contains a total of 46 atoms, including 27 hydrogen atoms, 16 carbon atoms, 1 nitrogen atom, and 2 oxygen atoms . The compound features a secondary amine, a hydroxyl group, a primary alcohol, and an aromatic ether .
Preparation Methods
The synthesis of 2-[6-(4-Ethylphenoxy)hexylamino]ethanol typically involves the reaction of 4-ethylphenol with 1-bromohexane to form 4-ethylphenoxyhexane. This intermediate is then reacted with ethanolamine under basic conditions to yield the final product . Industrial production methods may involve similar steps but optimized for large-scale synthesis, including the use of continuous flow reactors and automated systems to ensure high yield and purity.
Chemical Reactions Analysis
2-[6-(4-Ethylphenoxy)hexylamino]ethanol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The aromatic ring can undergo hydrogenation to form a cyclohexane derivative.
Substitution: The amine group can participate in nucleophilic substitution reactions, forming amides or other derivatives.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like hydrogen gas with a palladium catalyst, and nucleophiles like acyl chlorides for amide formation. Major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
2-[6-(4-Ethylphenoxy)hexylamino]ethanol has various applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound in cellular studies.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-[6-(4-Ethylphenoxy)hexylamino]ethanol involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s hydroxyl and amine groups allow it to form hydrogen bonds and ionic interactions with these targets, modulating their activity and leading to various biological effects .
Comparison with Similar Compounds
Similar compounds to 2-[6-(4-Ethylphenoxy)hexylamino]ethanol include:
2-[6-(4-Methylphenoxy)hexylamino]ethanol: Differing by a methyl group instead of an ethyl group.
2-[6-(4-Propylphenoxy)hexylamino]ethanol: Differing by a propyl group instead of an ethyl group.
2-[6-(4-Butylphenoxy)hexylamino]ethanol: Differing by a butyl group instead of an ethyl group.
The uniqueness of this compound lies in its specific ethyl substitution, which can influence its chemical reactivity and biological activity compared to its analogs.
Properties
IUPAC Name |
2-[6-(4-ethylphenoxy)hexylamino]ethanol |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H27NO2/c1-2-15-7-9-16(10-8-15)19-14-6-4-3-5-11-17-12-13-18/h7-10,17-18H,2-6,11-14H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BPECKOXNRZHSLV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(C=C1)OCCCCCCNCCO |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H27NO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
265.39 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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